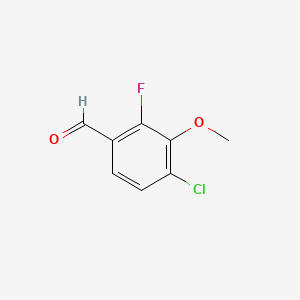

4-Chloro-2-fluoro-3-methoxybenzaldehyde

Description

Properties

IUPAC Name |

4-chloro-2-fluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDRRVSSSZUDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metal-Halogen Exchange and Formylation

A prominent method for related compounds such as 4-bromo-2-methoxybenzaldehyde involves metal-halogen exchange of a dihalogenated fluorobenzene with an organomagnesium reagent, followed by formylation using a formyl source like dimethylformamide (DMF). This method can be adapted to synthesize this compound by starting from appropriately substituted chlorofluorobenzene precursors.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 1,4-dichloro-2-fluorobenzene + isopropyl magnesium chloride + THF + solvent (e.g., toluene, heptane) | Metal-halogen exchange at 0–5 °C to form arylmagnesium intermediate |

| 2 | Addition of formyl source (DMF or N-formyl secondary amine) in solvent | Formylation at 0–5 °C to yield 2-fluoro-4-chlorobenzaldehyde intermediate |

| 3 | Crystallization using alkanes (heptane, cyclohexane) | Isolation of solid intermediate |

| 4 | Reaction with methanol and carbonate (potassium carbonate, sodium carbonate) | Methoxylation of intermediate to introduce methoxy group |

| 5 | Distillation and recrystallization | Purification and isolation of final product |

This approach offers good selectivity and avoids cryogenic conditions, making it suitable for scale-up in pharmaceutical manufacturing.

Oxidation of Methoxybenzyl Alcohols

Another method involves oxidation of the corresponding methoxy-substituted benzyl alcohol to the aldehyde using manganese dioxide in an organic solvent such as dichloromethane under reflux conditions.

- Starting material: 4-chloro-2-fluoro-3-methoxybenzyl alcohol (or closely related analogs)

- Oxidant: Manganese(IV) oxide

- Solvent: Dichloromethane

- Conditions: Reflux for 16 hours under nitrogen atmosphere

- Yield: Approximately 85% for similar compounds (e.g., 4-fluoro-3-methoxybenzaldehyde)

This method is straightforward and avoids harsh reagents but requires availability of the corresponding benzyl alcohol precursor.

Continuous Flow Low-Temperature Lithiation and Formylation

Recent advances in continuous flow chemistry allow for low-temperature lithiation of polysubstituted fluorobenzenes followed by formylation with DMF, enabling efficient synthesis of substituted benzaldehydes including fluorochloromethoxy derivatives.

Key features:

- Use of n-butyllithium or organomagnesium reagents for lithiation.

- Temperature control at cryogenic or subzero temperatures to avoid side reactions.

- Quenching with DMF to introduce aldehyde functionality.

- Potential for scale-up and kinetic data acquisition for process optimization.

This technique is promising for producing this compound with high selectivity and yield.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Metal-halogen exchange + formylation + methoxylation | 1,4-dichloro-2-fluorobenzene | Isopropyl magnesium chloride, DMF, K2CO3, MeOH | 0–5 °C, THF, toluene, heptane | ~57% overall (for analogous bromine compound) | Good selectivity, scalable, mild temps | Multi-step, requires organometallic handling |

| Oxidation of benzyl alcohol | 4-chloro-2-fluoro-3-methoxybenzyl alcohol | Manganese(IV) oxide | Reflux in dichloromethane, 16 h | ~85% (for similar compounds) | Simple, high yield | Requires benzyl alcohol precursor, longer reaction time |

| Continuous flow lithiation and formylation | Polysubstituted chlorofluorobenzenes | n-Butyllithium, DMF | Low temperature, flow reactor | Up to 88% (for similar substrates) | Efficient, scalable, kinetic control | Requires specialized equipment, cryogenic temps |

Research Findings and Notes

The metal-halogen exchange method is well-documented for related compounds and can be adapted for this compound synthesis. It avoids cryogenic conditions and uses readily available solvents and reagents.

Oxidation of benzyl alcohols with manganese dioxide is a classical approach providing high yields and purity, but the availability of the alcohol precursor is a limiting factor.

Continuous flow low-temperature lithiation is an emerging technology that offers precise control over reaction parameters and can be used for rapid scale-up and optimization, although it requires specialized flow chemistry setups.

No direct published synthesis specifically for this compound was found in the reviewed sources, but methods for closely related compounds and structural analogs provide a strong basis for its preparation.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 4-Chloro-2-fluoro-3-methoxybenzoic acid.

Reduction: 4-Chloro-2-fluoro-3-methoxybenzyl alcohol.

Substitution: Products depend on the nucleophile used, such as 4-chloro-2-fluoro-3-methoxybenzylamine or 4-chloro-2-fluoro-3-methoxybenzylthiol.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClF O

- Molecular Weight : 188.58 g/mol

- IUPAC Name : 4-chloro-2-fluoro-3-methoxybenzaldehyde

- Chemical Structure : The compound features a benzaldehyde functional group, with chlorine and fluorine substituents that enhance its reactivity and biological activity.

Synthesis and Isolation

This compound can be synthesized through various methods, including reactions involving phenolic compounds and halogenated reagents. One notable method involves the reaction of 2-chloro-6-fluoroanisole with boronic acid derivatives, leading to the formation of phenylboronic acids that can be further processed to yield the aldehyde .

Pharmaceutical Intermediates

This compound serves as an essential intermediate in the synthesis of various pharmaceutical compounds. It is particularly valuable in the preparation of:

- Aminopicolinate Compounds : These compounds are used as herbicides and have shown efficacy in controlling various weed species. The synthesis involves coupling reactions where this compound is reacted with amines to form aminopicolinates .

| Compound Type | Application |

|---|---|

| 6-(poly-substituted aryl)-4-aminopicolinates | Herbicides |

| 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids | Pharmaceuticals |

Drug Design

The incorporation of fluorine atoms into organic molecules is known to enhance their metabolic stability and bioactivity. In drug design, the presence of fluorine can influence the pharmacokinetics and pharmacodynamics of drug candidates. The fluoro substituent in this compound can help in achieving desired biological activity by modifying interaction profiles with biological targets .

Herbicide Development

The synthesis of herbicides from this compound has been a focus area due to its ability to inhibit specific enzymes involved in plant growth. The compound's derivatives have been tested for their effectiveness against various weed species, demonstrating significant potential for agricultural applications .

Case Study 1: Synthesis of Herbicides

A study explored the synthesis of a new class of herbicides derived from this compound. The researchers reported that derivatives synthesized exhibited potent herbicidal activity against resistant weed species, suggesting that modifications to the benzaldehyde structure can lead to improved efficacy.

Case Study 2: Fluorine's Role in Drug Stability

Research highlighted how fluorinated compounds, including those derived from this compound, showed enhanced stability against metabolic degradation. This property is crucial for developing long-lasting pharmaceuticals that require less frequent dosing.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-3-methoxybenzaldehyde involves its reactivity as an electrophilic aldehyde. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Halogen Positioning : The chloro group at C4 in the target compound enhances electrophilic aromatic substitution reactivity compared to compounds with halogens at less activated positions (e.g., C2 in ).

- Methoxy vs. Difluoromethoxy : The methoxy group in the target compound provides moderate electron donation, whereas difluoromethoxy (in the C4-difluoro analog) increases metabolic stability and lipophilicity, making it more suitable for drug design .

- Trifluoromethyl Effects : The CF₃ group in 4-Methoxy-3-(trifluoromethyl)benzaldehyde significantly enhances electron-withdrawing effects, favoring reactions like nucleophilic aromatic substitution over the target compound’s halogen-dominated reactivity .

Insights :

- The low yield (18%) in the synthesis of hydroxamic acids using the target compound highlights challenges in steric hindrance from the 3-methoxy and 2-fluoro groups .

- In contrast, simpler analogs like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide achieve higher efficiency under cryogenic conditions, likely due to reduced steric effects .

Spectroscopic and Physicochemical Properties

Notes:

- The target compound’s HPLC retention time (10.69 min) reflects its polarity, intermediate between purely aromatic aldehydes and highly substituted analogs .

- Fluorescence studies are more prevalent in compounds like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, which form complexes with metal ions (e.g., Pb²⁺) .

Biological Activity

4-Chloro-2-fluoro-3-methoxybenzaldehyde (CFMBA) is an aromatic aldehyde that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, focusing on its applications in enzyme inhibition, synthesis of bioactive compounds, and its role in various therapeutic contexts.

Chemical Structure and Properties

CFMBA is characterized by the presence of a chloro and a fluoro substituent on the benzene ring, along with a methoxy group. This specific arrangement contributes to its reactivity and makes it a valuable intermediate in organic synthesis.

1. Enzyme Inhibition

CFMBA has been identified as a potential inhibitor of various enzymes, particularly those involved in inflammatory processes and cancer progression. The compound's ability to interact with enzyme active sites allows it to modulate enzymatic activity effectively.

- Lipoxygenase Inhibition : Research indicates that derivatives of CFMBA exhibit significant inhibitory effects on lipoxygenases (LOX), which are implicated in inflammatory diseases. For instance, modifications of CFMBA have shown promising results against 12-LOX, with IC50 values indicating potent activity (e.g., IC50 = 6.3 µM) .

2. Synthesis of Bioactive Compounds

CFMBA serves as a key building block in the synthesis of various heterocyclic compounds, which are crucial for developing pharmaceuticals. Its versatility allows chemists to create complex molecules that possess specific biological activities.

- Heterocyclic Derivatives : The compound can be utilized to synthesize derivatives such as benzofurans and benzothiophenes, which are known for their diverse biological activities, including antimicrobial and anticancer properties .

Case Study 1: Antimicrobial Activity

A study demonstrated that CFMBA derivatives exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell walls, leading to cell lysis .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| CFMBA Derivative A | Antibacterial | 10 |

| CFMBA Derivative B | Antibacterial | 15 |

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory potential of CFMBA was assessed through its effect on neutrophil-mediated inflammation. The results indicated that certain derivatives could effectively reduce inflammation markers in vitro .

| Compound | Inflammatory Marker Reduction (%) | IC50 (µM) |

|---|---|---|

| CFMBA Derivative C | 75% | 20 |

| CFMBA Derivative D | 60% | 25 |

The biological activity of CFMBA is primarily attributed to its ability to bind to specific enzymes and receptors within biological systems. The presence of electron-withdrawing groups (chloro and fluoro) enhances its binding affinity, allowing it to effectively inhibit target enzymes involved in disease pathways.

Q & A

Q. How do steric and electronic effects of substituents influence the aldehyde’s reactivity in multi-step syntheses?

- Methodological Answer :

- Linear Free Energy Relationships (LFER) : Quantify substituent effects using Hammett constants (σₚ for Cl: +0.23; σₘ for OMe: –0.12).

- Competition Experiments : Compare reaction rates of this compound with analogs lacking methoxy/fluoro groups in nucleophilic additions (e.g., Grignard reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.